molecular formula C11H14N2O2 B13521747 8-methoxy-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

8-methoxy-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Cat. No.: B13521747
M. Wt: 206.24 g/mol
InChI Key: NQKGUWQPPUJOMT-UHFFFAOYSA-N
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Description

8-methoxy-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a heterocyclic compound that belongs to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-methoxybenzoic acid with methylamine, followed by cyclization using a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production process.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: NaH in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: 8-hydroxy-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one.

    Reduction: 8-methoxy-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex benzodiazepine derivatives.

    Biology: Investigated for its potential as a ligand for benzodiazepine receptors, which are involved in the modulation of neurotransmitter activity.

    Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of 8-methoxy-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to the benzodiazepine site on the GABA-A receptor, it enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in the sedative and anxiolytic effects commonly associated with benzodiazepines.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.

    Clonazepam: Known for its anticonvulsant and muscle relaxant properties.

Uniqueness

8-methoxy-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. Its methoxy group at the 8-position and the tetrahydro structure may influence its binding affinity and selectivity for benzodiazepine receptors, potentially leading to different therapeutic effects and side effect profiles.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

7-methoxy-2-methyl-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one

InChI

InChI=1S/C11H14N2O2/c1-7-5-11(14)13-10-6-8(15-2)3-4-9(10)12-7/h3-4,6-7,12H,5H2,1-2H3,(H,13,14)

InChI Key

NQKGUWQPPUJOMT-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)NC2=C(N1)C=CC(=C2)OC

Origin of Product

United States

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